molecular formula C23H19ClN4O3 B5590213 5-Chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-morpholin-4-ylpyrimidin-2-one

5-Chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-morpholin-4-ylpyrimidin-2-one

Cat. No.: B5590213
M. Wt: 434.9 g/mol
InChI Key: ZBEMRDUROJLBHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-morpholin-4-ylpyrimidin-2-one is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(4-morpholinyl)-2(1H)-pyrimidinone is 434.1145682 g/mol and the complexity rating of the compound is 712. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Imaging Agents in Parkinson's Disease

Research has demonstrated the synthesis of derivatives related to 5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(4-morpholinyl)-2(1H)-pyrimidinone for use as potential PET (Positron Emission Tomography) imaging agents for Parkinson's disease. These derivatives have been synthesized with a focus on imaging the LRRK2 enzyme, a key target in Parkinson's disease research (Wang et al., 2017).

Antibacterial and Antitumor Activities

Another significant application is the development of novel pyrimidines and thiazolidinones, synthesized from derivatives including 4-(4-morpholinyl) phenyl) groups, which have shown promising antibacterial activity. This research highlights the compound's potential in creating new treatments for bacterial infections and its use in drug discovery for cancer treatment (Merugu et al., 2010).

Antidepressive Activity

Derivatives of 5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-(4-morpholinyl)-2(1H)-pyrimidinone have been explored for their psychotropic properties, particularly as potential antidepressants. Preliminary clinical data suggest these compounds exhibit antidepressive activity, offering a new avenue for treating depression (Kruszyński et al., 2001).

Synthetic Methodologies and Chemical Interactions

The research also extends to the synthetic methodologies involving this compound and its interactions with various reagents, providing insights into the development of new chemical entities. These studies contribute to the broader knowledge of chemical synthesis and the creation of novel compounds with potential therapeutic applications (Zaki et al., 2017).

Properties

IUPAC Name

5-chloro-1-(2,5-diphenyl-1,3-oxazol-4-yl)-4-morpholin-4-ylpyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c24-18-15-28(23(29)26-20(18)27-11-13-30-14-12-27)21-19(16-7-3-1-4-8-16)31-22(25-21)17-9-5-2-6-10-17/h1-10,15H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBEMRDUROJLBHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=O)N(C=C2Cl)C3=C(OC(=N3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.